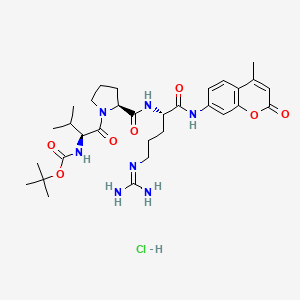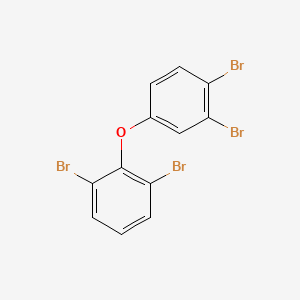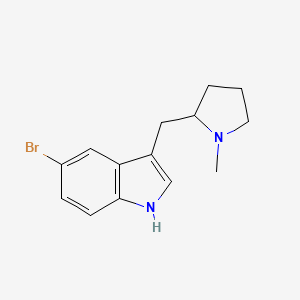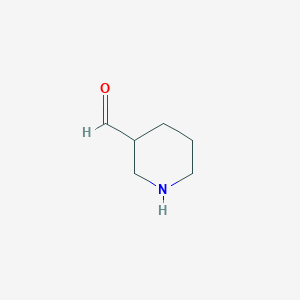
N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride
Descripción general
Descripción
N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride, also known as Boc-VP-AMC, is a synthetic peptide substrate used in enzymatic assays to measure the activity of proteases. This compound is widely used in scientific research to study the biochemical and physiological effects of proteases and their inhibitors.
Aplicaciones Científicas De Investigación
Thrombin Inhibitory Assay
This compound is used as a fluorogenic substrate for thrombin in inhibitory assays. It helps in studying the inhibition of thrombin by various proteins, such as salivary protein cE5 and recombinant E. nipponicum serpin .
Proteinase Assay
It serves as a substrate in proteinase assays with hemolymph protein, aiding in the analysis of proteolytic activity within this biological fluid .
Enzyme Activity Monitoring
Boc-Val-Pro-Arg-MCA can be used to monitor enzyme activity, particularly in the context of coagulation research where it can help elucidate the mechanisms of blood clotting .
Bioactivity Studies
The compound’s role as a substrate makes it valuable for bioactivity studies, where it can be used to investigate the structure and function of enzymes and other proteins .
ELISA Applications
It may be utilized in ELISA (enzyme-linked immunosorbent assay) protocols to detect the presence and quantify specific proteins or antibodies .
SDS-PAGE Analysis
In SDS-PAGE (sodium dodecyl sulfate–polyacrylamide gel electrophoresis), Boc-Val-Pro-Arg-MCA can be used to analyze protein samples based on their molecular weight and charge .
Mecanismo De Acción
Target of Action
Boc-Val-Pro-Arg-MCA (hydrochloride), also known as N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride, primarily targets trypsin-like serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
This compound acts as a sensitive fluorogenic substrate for trypsin-like serine proteases . It interacts with these enzymes, leading to a reaction that produces a fluorescent signal. This fluorescence can be measured, providing a quantitative assessment of the enzyme’s activity .
Biochemical Pathways
The biochemical pathways affected by Boc-Val-Pro-Arg-MCA (hydrochloride) are those involving trypsin-like serine proteases. These enzymes are part of the serine protease family, which is involved in many physiological and pathological processes, including digestion, immune response, blood coagulation, and apoptosis .
Pharmacokinetics
The resulting products, including the fluorescent 7-amino-4-methylcoumarin, can then be detected and measured .
Result of Action
The interaction of Boc-Val-Pro-Arg-MCA (hydrochloride) with trypsin-like serine proteases results in the production of a fluorescent signal. This signal can be used to quantify the activity of these enzymes, providing valuable information about their role in various biological processes .
Action Environment
The action of Boc-Val-Pro-Arg-MCA (hydrochloride) can be influenced by various environmental factors. For example, the pH of the environment can affect enzyme activity, and thus the effectiveness of this substrate. Additionally, temperature can also influence enzyme kinetics and stability .
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7.ClH/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19;/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34);1H/t21-,22-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQGJTZGLVLVIN-AAJWHBHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46ClN7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride | |
CAS RN |
70375-24-5 | |
| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70375-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Bis(diphenylphosphanyl)methyl]pyridine](/img/structure/B1602218.png)








![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B1602232.png)


